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molecular formula C10H16N2O2 B8614011 ethyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B8614011
M. Wt: 196.25 g/mol
InChI Key: NNAIQLPOXSKAPN-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

In a procedure analogous to Example B6, isopropylhydrazine hydrochloride (896 mg, 8.10 mmol) and ethyl 2-acetyl-3-(dimethylaminomethylene)acrylate (1.50 g, 8.10 mmol) were combined and purified by chromatography (ethyl acetate/hexane) to afford ethyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate (faster elution, 537 mg), 1H NMR (300 MHz, DMSO-d6): δ 1.30 (t, 3 H), 1.39 (d, 6 H), 4.23 (q, 2 H), 4.61 (hp, 1 H), 7.82 (s, 1 H); MS (ESI) m/z: 197.0 (M+H+) and ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate (slower elution, 91 mg), 1H NMR (300 MHz, DMSO-d6), δ 1.29 (t, 3 H), 1.42 (d, 6 H), 2.36 (s, 3 H), 4.21 (q, 2 H), 4.49 (hp, 1 H), 8.24 (s, 1 H); MS (ESI) m/z: 197.0 (M+H+).
Name
isopropylhydrazine hydrochloride
Quantity
896 mg
Type
reactant
Reaction Step One
Name
ethyl 2-acetyl-3-(dimethylaminomethylene)acrylate
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH:2]([NH:5][NH2:6])([CH3:4])[CH3:3].[C:7]([C:10](=[C:16]=CN(C)C)[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=O)[CH3:8]>>[CH:2]([N:5]1[C:7]([CH3:8])=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:16]=[N:6]1)([CH3:4])[CH3:3] |f:0.1|

Inputs

Step One
Name
isopropylhydrazine hydrochloride
Quantity
896 mg
Type
reactant
Smiles
Cl.C(C)(C)NN
Step Two
Name
ethyl 2-acetyl-3-(dimethylaminomethylene)acrylate
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)=C=CN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by chromatography (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1N=CC(=C1C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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